molecular formula C15H16Cl2N2OS B12217752 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide

Cat. No.: B12217752
M. Wt: 343.3 g/mol
InChI Key: PELKDBUJKOWOCT-UHFFFAOYSA-N
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Description

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide typically involves the reaction of 2,3-dichlorobenzyl chloride with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials into the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dichlorobenzyl group enhances its reactivity, while the thiazole ring contributes to its stability and potential biological activity.

Properties

Molecular Formula

C15H16Cl2N2OS

Molecular Weight

343.3 g/mol

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C15H16Cl2N2OS/c1-9(2)6-13(20)19-15-18-8-11(21-15)7-10-4-3-5-12(16)14(10)17/h3-5,8-9H,6-7H2,1-2H3,(H,18,19,20)

InChI Key

PELKDBUJKOWOCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC=C(S1)CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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